molecular formula C14H12FNO4S B5617081 methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate

methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Cat. No. B5617081
M. Wt: 309.31 g/mol
InChI Key: CMVNYAUIZZBWCZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a compound with potential biological activities and has been the subject of various scientific studies. It's a derivative of sulfonamide and exhibits notable properties in molecular structure and chemical reactivity.

Synthesis Analysis

The synthesis of similar compounds, such as methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate, involves multiple steps, including slow evaporation solution growth techniques. Optimized reaction conditions are crucial for improving yield and efficiency in related compound syntheses (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like FTIR, NMR, and X-ray diffraction. Theoretical methods like density functional theory (DFT) are employed for molecular geometry optimization. Such analyses reveal the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Murugavel et al., 2016).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions forming supramolecular networks, as indicated by intermolecular hydrogen bonding patterns. The chemical reactivity descriptors calculated for such compounds are used to predict their relative stability and reactivity. They also show antimicrobial activity against various pathogens (Murugavel et al., 2016).

Physical Properties Analysis

The physical properties, including thermodynamic properties, NLO, MEP, Mulliken, and HOMO and LUMO energy gap, are theoretically predicted for such compounds. These properties are crucial for understanding the stability and reactivity of the molecule (Murugavel et al., 2016).

Chemical Properties Analysis

The global chemical reactivity descriptors, including chemical hardness, total energy, electronic chemical potential, and electrophilicity, are calculated for these compounds. This analysis is used to predict their relative stability and reactivity, which is vital for understanding their potential biological activities (Murugavel et al., 2016).

properties

IUPAC Name

methyl 2-[(4-fluorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-20-14(17)12-4-2-3-5-13(12)16-21(18,19)11-8-6-10(15)7-9-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVNYAUIZZBWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate

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